molecular formula C11H11FO5 B12523553 Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- CAS No. 651331-98-5

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)-

Cat. No.: B12523553
CAS No.: 651331-98-5
M. Wt: 242.20 g/mol
InChI Key: YAUJROBBQNVAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- is a synthetic organic compound with a unique structure that combines the properties of benzoic acid, acetyloxy, and fluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- typically involves the esterification of benzoic acid derivatives with acetic anhydride and the subsequent introduction of the fluoroethoxy group. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoroethoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may facilitate the compound’s binding to active sites, while the fluoroethoxy group can enhance its stability and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2-fluoroethoxy)benzoic acid: Similar structure but with a chloro group instead of an acetyloxy group.

    2-Bromo-5-(2-fluoroethoxy)benzoic acid: Contains a bromo group instead of an acetyloxy group.

    3-(2-Fluoroethoxy)benzoic acid: Lacks the acetyloxy group but has a similar fluoroethoxy group.

Uniqueness

Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- is unique due to the presence of both acetyloxy and fluoroethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

CAS No.

651331-98-5

Molecular Formula

C11H11FO5

Molecular Weight

242.20 g/mol

IUPAC Name

2-acetyloxy-4-(2-fluoroethoxy)benzoic acid

InChI

InChI=1S/C11H11FO5/c1-7(13)17-10-6-8(16-5-4-12)2-3-9(10)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI Key

YAUJROBBQNVAGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OCCF)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.